(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylpyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-14(5-2-7-18-12)16(21)20-9-3-4-13(10-20)22-15-6-8-17-11-19-15/h2,5-8,11,13H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHEPBTPDIYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:
Pyridine derivatives: Starting materials for the pyridine ring.
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Piperidine derivatives: Starting materials for the piperidine ring.
Coupling agents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful component in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share structural homology with (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, differing primarily in substituents on the pyridine, pyrimidine, or piperidine moieties:
Table 1: Key Structural and Functional Comparisons
Functional Insights from Analogues
- GLUT4 Modulation : Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide (Table 1) bind to GLUT4 in cancer cells, analogous to ritonavir’s effect on glucose metabolism. This suggests that the target compound’s pyrimidine-piperidine scaffold may similarly interact with metabolic transporters .
- Kinase and Receptor Targeting: Derivatives with sulfonyl groups (e.g., 5-Bromo-pyridin-3-yl...methanone in ) are linked to kinase inhibition, highlighting the role of electron-withdrawing substituents in enhancing target selectivity.
- Imaging Applications: Piperidinyl-methanones with fluorinated or triazole groups (e.g., compound 14 in ) are used in positron emission tomography (PET), indicating the scaffold’s versatility in diagnostic applications.
Biological Activity
The compound (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources to highlight its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.41 g/mol. Its structural components include pyridine and piperidine moieties, which are known for their biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.41 g/mol |
| Purity | ≥ 95% |
Antifibrotic Properties
Recent studies have indicated that derivatives related to this compound exhibit significant antifibrotic activity. For instance, compounds structurally similar to this compound have shown the ability to inhibit collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis development. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be in the range of 45.69 μM to 45.81 μM, indicating moderate potency against fibrosis-related pathways .
The mechanism by which these compounds exert their antifibrotic effects includes:
- Inhibition of collagen type I alpha 1 (COL1A1) protein expression.
- Reduction of hydroxyproline content in cell culture media, a marker for collagen synthesis.
These findings suggest that the compound may modulate signaling pathways involved in fibrogenesis, potentially offering a therapeutic avenue for conditions characterized by excessive collagen deposition .
Case Studies and Research Findings
Several research studies have focused on the biological activities related to similar pyridine and piperidine derivatives:
- Study on Collagen Synthesis Inhibition :
- Signal Transduction Assays :
Q & A
Basic: What are the key synthetic challenges in the multi-step preparation of this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves three critical steps:
Formation of the pyrimidin-4-yloxy-piperidine intermediate via nucleophilic substitution between 3-hydroxypiperidine and 4-chloropyrimidine. Optimize solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) to enhance regioselectivity .
Coupling with 2-methylpyridine-3-carboxylic acid using EDC/HOBt or other carboxyl-activating agents. Catalytic amounts of DMAP can accelerate amide bond formation while minimizing racemization .
Purification challenges due to polar byproducts. Use gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) or recrystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
